isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15581971
InChI: InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3
SMILES:
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.4 g/mol

isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15581971

Molecular Formula: C19H21FN2O3S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C19H21FN2O3S
Molecular Weight 376.4 g/mol
IUPAC Name propan-2-yl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3
Standard InChI Key UKWVHLXSOSFSRZ-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)F

Introduction

Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the thiazolopyrimidine family. Its structure features a thiazole ring fused to a pyrimidine ring, with various substituents that enhance its chemical properties and biological activities. The compound exhibits a molecular weight of approximately 402.5 g/mol, although another source suggests a molecular weight of about 358.42 g/mol, which may indicate a discrepancy in reported values.

Synthesis Methods

The synthesis of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component condensation reactions. These reactions are often conducted in isopropyl alcohol under ultrasonic activation or microwave-assisted conditions to improve yields and reaction times. For industrial-scale production, heterogeneous catalysts can enhance efficiency and yield.

Synthesis Conditions:

  • Solvent: Isopropyl alcohol.

  • Activation Method: Ultrasonic or microwave-assisted.

  • Temperature: Around 20°C.

Biological Activities

Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits diverse biological activities, including antimicrobial and anticancer properties. Its structural features enable it to interact with specific molecular targets involved in cell growth and proliferation, making it a promising candidate for therapeutic applications.

Biological Applications:

  • Antimicrobial Activity: Effective against various bacterial strains.

  • Anticancer Activity: Potential to inhibit cell growth and proliferation.

Chemical Reactions

The compound can undergo various chemical reactions, including reduction with sodium borohydride and oxidation with different oxidizing agents. These reactions are typically performed under mild conditions, often at room temperature.

Common Reagents:

  • Reduction: Sodium borohydride.

  • Oxidation: Various oxidizing agents.

Similar Compounds:

Compound NameStructureKey Features
Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo-pyrimidineSimilar core structure; different substituentsVariations in biological activity
Triazolo[4,3-a]pyrimidinesRelated structure with distinct biological activitiesDifferent therapeutic applications
Benzo thiazolo[3,2-a]pyrimidinesComparable properties; variations in substituent patternsPotential in medicinal chemistry

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